![molecular formula C17H22N4O3 B2490155 1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 924839-88-3](/img/structure/B2490155.png)
1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of 1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide and related compounds involves multistep chemical reactions, starting from basic organic or inorganic substrates. A practical method for synthesizing a related compound, an orally active CCR5 antagonist, involves esterification followed by a Claisen type reaction and Suzuki−Miyaura coupling, showcasing the compound's complex synthesis route and the adaptability of its chemical structure for therapeutic purposes (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using nuclear magnetic resonance (NMR) and X-ray diffraction techniques, as seen in the synthesis of similar heterocyclic compounds (Abdel-Wahab et al., 2023). These techniques validate the structural integrity and confirm the expected chemical composition of synthesized compounds.
Chemical Reactions and Properties
The triazole ring, a core component of these compounds, participates in various chemical reactions, including click chemistry, which is a powerful tool for constructing complex molecular architectures efficiently. An example of this is the synthesis of fully substituted 1,2,3-triazoles through a base-mediated reaction, demonstrating the versatile reactivity of the triazole ring (Chen et al., 2010).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel triazole derivatives, including compounds structurally related to the one , have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents. For example, Bektaş et al. (2007) synthesized various triazole derivatives and tested them for antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms. This research underscores the significance of triazole derivatives in the search for new antimicrobial solutions Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules.
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
The compound falls within a category of chemicals that can be synthesized through innovative methods such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation. Bacchi et al. (2005) explored this technique to produce various heterocyclic derivatives, demonstrating the versatility of such compounds in synthetic organic chemistry Bacchi, A., Costa, M., Della Ca’, N., Gabriele, B., Salerno, G., & Cassoni, S. (2005). The Journal of organic chemistry.
Practical Synthesis for Medicinal Chemistry
Triazole derivatives, including those structurally related to the mentioned compound, have been developed for their potential medicinal chemistry applications. Ikemoto et al. (2005) described a practical method for synthesizing an orally active CCR5 antagonist, highlighting the importance of such compounds in therapeutic drug development Ikemoto, T., Ito, T., Nishiguchi, A., Miura, S., & Tomimatsu, K. (2005). Organic Process Research & Development.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-3-23-14-8-6-13(7-9-14)21-12(2)16(19-20-21)17(22)18-11-15-5-4-10-24-15/h6-9,15H,3-5,10-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSXNMZMXWPSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3CCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide |
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